molecular formula C16H23BO3Si B8206459 (4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid

(4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid

Cat. No.: B8206459
M. Wt: 302.2 g/mol
InChI Key: SDVXZXNXSNQXSX-UHFFFAOYSA-N
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Description

(4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a naphthalene ring, which is further substituted with a tert-butyldimethylsilyl (TBDMS) group. This compound is of significant interest in organic synthesis and materials science due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole or triethylamine. The protected naphthalene derivative is then subjected to borylation reactions, often using palladium-catalyzed cross-coupling methods like the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to boranes.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions, often forming new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Typical conditions involve mild temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include boronic esters, borates, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The TBDMS group provides steric protection, enhancing the stability and selectivity of the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid is unique due to its combination of a boronic acid group and a TBDMS-protected naphthalene ring. This structure provides both reactivity and stability, making it a valuable compound in various synthetic and industrial applications .

Properties

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxynaphthalen-1-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO3Si/c1-16(2,3)21(4,5)20-15-11-10-14(17(18)19)12-8-6-7-9-13(12)15/h6-11,18-19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVXZXNXSNQXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)O[Si](C)(C)C(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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